molecular formula C15H19NO3 B8237723 tert-butyl N-(1-benzoylcyclopropyl)carbamate

tert-butyl N-(1-benzoylcyclopropyl)carbamate

Cat. No.: B8237723
M. Wt: 261.32 g/mol
InChI Key: DJOANCMNBKTRLG-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzoylcyclopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzoyl group, and a cyclopropyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzoylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzoylcyclopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzoylcyclopropyl)carbamate involves its role as a protecting group. It forms stable carbamate linkages with amines, preventing unwanted reactions at the amine site. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Phenyl carbamate

Comparison: tert-Butyl N-(1-benzoylcyclopropyl)carbamate is unique due to the presence of the cyclopropyl ring and benzoyl group, which provide distinct steric and electronic properties. Compared to tert-butyl carbamate, it offers enhanced stability and selectivity in reactions. Benzyl carbamate and phenyl carbamate, on the other hand, have different reactivity profiles due to the presence of aromatic rings .

Properties

IUPAC Name

tert-butyl N-(1-benzoylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(2,3)19-13(18)16-15(9-10-15)12(17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOANCMNBKTRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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